![molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9](/img/structure/B2452802.png)

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime”, also known as CITCO, is a potent and selective agonist for the human orphan nuclear receptor CAR (constitutive androstane receptor). It has an EC50 of 49 nM in a CAR FRET assay and shows 50-fold selectivity for CAR over PXR . It belongs to the class of organic compounds known as phenylimidazoles .

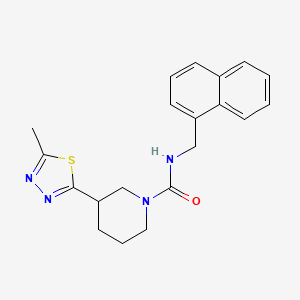

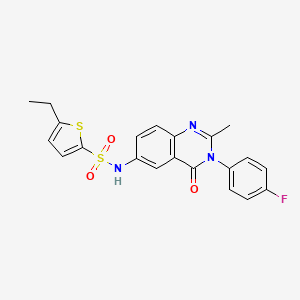

Molecular Structure Analysis

The empirical formula of CITCO is C19H12N3OCl3S. It has a molecular weight of 436.74 . The structure contains a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis

CITCO is a solid substance that is soluble in DMSO (28 mg/mL) but insoluble in water . The melting point and other physical properties are not mentioned in the search results.Scientific Research Applications

Agonist of Human Constitutive Androstane Receptor

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl) oxime, commonly known as CITCO, is a widely recognized agonist of the human constitutive androstane receptor (hCAR). This receptor is a crucial hepatic xenobiotic sensor protein with potential therapeutic indications. CITCO's stereochemical properties, such as E/Z isomerizations, have been examined to address its stability, which is critical for its therapeutic use (Diethelm-Varela et al., 2020).

Antitumor Activity

This compound's derivatives have shown cytotoxic activity against various human and murine cancer cell lines. The mechanism of action includes inducing apoptosis without arresting the cell cycle, highlighting its potential as a cancer treatment agent (Kumar et al., 2014).

Antibacterial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to understanding the broad spectrum of biological activities of these compounds, indicating their potential in treating infectious diseases (Ladani et al., 2009).

Herbicidal Activity

A range of derivatives, including aldehydes, oximes, and 2,4-dinitrophenyloximes, have been tested as potential herbicides. These compounds showed activity in various conditions, indicating their utility in agricultural applications (Andreani et al., 1991).

Antitubercular and Antioxidant Properties

Several derivatives have shown potent anti-tubercular activity, with some compounds exhibiting very low toxicity against normal cell lines. Additionally, these derivatives have been investigated for their antioxidant properties, contributing to their potential in treating tuberculosis and oxidative stress-related diseases (Ramprasad et al., 2015).

Identification as a Selective Agonist for Research

CITCO has been identified as a selective agonist for CAR over other nuclear receptors, aiding in the identification of CAR target genes in humans. This has broad implications for understanding the role of CAR in response to xenobiotic stress and its potential therapeutic applications (Maglich et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist for the CAR . It binds to the receptor and stimulates its nuclear translocation . This binding and translocation result in the activation of CAR, which then influences the transcription of its target genes .

Biochemical Pathways

Upon activation, CAR regulates the expression of various genes involved in drug metabolism and transport . These include members of the cytochrome P450 family, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Pharmacokinetics

This suggests that it may have good bioavailability when administered in a suitable formulation .

Result of Action

The activation of CAR by this compound can lead to increased metabolism and clearance of drugs and other xenobiotics . This can have various effects at the cellular level, depending on the specific substances involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be affected by the presence of this solvent . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and activity .

Safety and Hazards

properties

IUPAC Name |

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXFACQSWZNAMX-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)

![2-[4-(4-methylphenyl)piperazin-1-yl]acetic Acid](/img/structure/B2452730.png)

![N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2452731.png)

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2452733.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2452734.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)